2,6-Diiodopyridine

Palladium Catalysis Carbonylative Coupling Haloarene Reactivity

2,6-Diiodopyridine (CAS 53710-17-1) solves the bottleneck of incomplete conversion and competing bis-coupling encountered with bromo/chloro analogs in sequential pyridine functionalization. Superior C-I bond reactivity toward Pd(0) oxidative addition enables mild, high-yielding couplings with reduced catalyst loadings. • Enables selective monocoupling via C-I vs. C-Br reactivity differential for sequential 2,6-difunctionalization. • Supports LDA-mediated halogen dance for C-3 elaboration-unattainable with Br/Cl analogs. • Delivers symmetrical 2,6-dialkynylpyridines in a single double-Sonogashira step for MOF/ligand synthesis. White to light yellow crystalline powder, ≥97% GC. Store at RT, protect from light. Global shipping available.

Molecular Formula C5H3I2N
Molecular Weight 330.89 g/mol
CAS No. 53710-17-1
Cat. No. B1280989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diiodopyridine
CAS53710-17-1
Molecular FormulaC5H3I2N
Molecular Weight330.89 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)I)I
InChIInChI=1S/C5H3I2N/c6-4-2-1-3-5(7)8-4/h1-3H
InChIKeyIHBAEQUKKOAEES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diiodopyridine Baseline & Procurement


2,6-Diiodopyridine (CAS 53710-17-1; C5H3I2N; MW 330.89) is a symmetric, 2,6-disubstituted dihalopyridine building block. It is commercially available as a white to light yellow crystalline powder with a reported melting point range of 179–188 °C [1]. The compound serves primarily as a highly reactive, bifunctional electrophilic substrate for palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) and as a precursor for directed ortho-metalation strategies [2][3]. As a diiodoarene, it belongs to the haloaromatic class known for enabling sequential or symmetrical functionalization of the pyridine scaffold.

Workflow: Pd-catalyzed cross-coupling (Sonogashira, Suzuki, carbonylative)
Selection: Bifunctional diiodo building block for sequential or symmetrical functionalization
Use context: Halogen dance-mediated C-3 functionalization

2,6-Diiodopyridine Irreplaceability in Cross-Couplings


Simple in-class substitution with 2,6-dibromopyridine (CAS 626-05-1) or 2,6-dichloropyridine (CAS 2402-78-0) is not possible without compromising synthetic efficiency. Iodoaromatics exhibit a markedly higher intrinsic reactivity in oxidative addition steps of palladium-catalyzed cycles compared to their bromo and chloro counterparts [1][2]. The larger atomic radius and lower C–I bond dissociation energy of iodine facilitate metal insertion, particularly in sterically demanding or electron-deficient pyridine systems. This reactivity differential directly translates to lower catalyst loadings, shorter reaction times, and, critically, the ability to achieve selective monocoupling at the more reactive iodo site in unsymmetrical syntheses [3].

Reactivity mismatch
2,6-Dibromopyridine may require higher catalyst loadings and temperatures; mild sequential monocoupling may not transfer.
Halogen dance incompatibility
Bromo and chloro analogs do not undergo low-temperature halogen dance, limiting C-3 functionalization strategies.
Macrocyclization efficiency
Lower C–Br reactivity may not support sterically demanding macrocycle formation, potentially reducing yields.

2,6-Diiodopyridine Reactivity vs. Analogs


Carbonylative Coupling: Iodo vs. Bromo/Chloro Reactivity

In palladium-catalyzed carbonylative Suzuki cross-couplings with aryl boronic acids, the reactivity of pyridine halides strictly follows the order iodo > bromo > chloro [1]. This established hierarchy directly quantifies the relative oxidative addition rates, indicating that 2,6-diiodopyridine undergoes this key catalytic step substantially faster than 2,6-dibromopyridine and 2,6-dichloropyridine.

Carbonylative Coupling Reactivity
Class-level
Iodo >> Bromo > Chloro. Reported yields 80–95% for iodo derivatives under optimized conditions.
Supports reactivity fit for Pd-catalyzed carbonylative couplings.
Direct head-to-head iodo vs. bromo data not reported.
Palladium Catalysis Carbonylative Coupling Haloarene Reactivity

Sonogashira Coupling: Iodo vs. Bromo/Chloro Efficiency

A study on the Sonogashira coupling of heavily substituted alkynylpyridines demonstrated that iodopyridines are effective substrates for this transformation, affording the desired alkynyl-substituted pyridines in good to excellent yields [1]. While the paper primarily validates the method for iodopyridines, the established class-level reactivity order (iodo >> bromo) supports that 2,6-diiodopyridine is a preferred substrate over 2,6-dibromopyridine for this coupling.

Sonogashira Coupling Efficiency
Class-level
Iodopyridines afforded alkynylpyridines in good to excellent yields (5 mol% Pd, 65 °C).
Reported class-level reactivity supports selection for mild Sonogashira conditions.
Comparative data for 2,6-dibromopyridine under identical conditions not provided.
Sonogashira Coupling Alkynylpyridine Synthesis Pd Catalysis

Halogen Dance: Iodo vs. Bromo/Chloro Selectivity

2,6-Diiodopyridine serves as a substrate for directed ortho-lithiation followed by halogen dance (HD) to produce stabilized 3-iodo-2-lithiopyridine intermediates. The HD process is specific to iodo substituents; bromo and chloro groups do not undergo this same rapid, low-temperature migration under LDA conditions [1]. The relative migratory aptitude of halogens in this rearrangement is I >> Br > Cl [1].

Halogen Dance Migratory Aptitude
Class-level
Iodo undergoes rapid migration (I >> Br > Cl) under LDA at low temperature to yield 3-iodo-2-lithiopyridine.
Unique iodo reactivity enables C-3 functionalization not possible with bromo analog.
Class-level reactivity hierarchy; direct comparison not quantified.
Directed Ortho-Metalation Halogen Dance Regioselective Functionalization

Sonogashira Macrocyclization with 2,6-Diiodopyridine

2,6-Diiodopyridine was successfully employed as a bifunctional coupling partner in Sonogashira-Hagihara macrocyclizations with cis-3,6-diethynyl-3,6-dimethoxycyclohexa-1,4-diene, yielding alternating 2,6-diethynylpyridine macrocyclic compounds [1]. This demonstrates its utility in constructing strained, pyridine-containing cyclic architectures, a role for which the higher reactivity of the C–I bond is essential.

Macrocyclization Capability
Supporting evidence
2,6-Diiodopyridine successfully yielded strained pyridine-containing cyclynes via Sonogashira-Hagihara coupling.
Higher C–I reactivity reported to support macrocycle formation.
Bromo analog may require harsher conditions; comparative yields not reported.
Macrocycle Synthesis Sonogashira-Hagihara Coupling Strained Cyclyne

2,6-Diiodopyridine Application Scenarios


Sequential Cross-Coupling for Unsymmetrical Pyridines

2,6-Diiodopyridine is the preferred building block when a synthetic route requires two distinct, sequential cross-coupling events at the 2- and 6-positions. The inherent reactivity difference between C–I and C–Br bonds allows chemists to exploit the superior reactivity of the iodo groups for the first coupling under mild conditions, while retaining a second iodo group for a subsequent transformation [1]. Attempting the same sequence with 2,6-dibromopyridine often requires harsher conditions for the first step, which can lead to undesired bis-coupling or degradation of sensitive functional groups [2].

Symmetrical 2,6-Diethynylpyridine Synthesis

The compound is a premier choice for the one-step synthesis of symmetrical 2,6-dialkynylpyridines and pyridine-containing macrocycles via double Sonogashira-Hagihara coupling [3]. The high reactivity of both C–I bonds ensures efficient bis-coupling with terminal alkynes to yield conjugated, rigid-rod structures of interest in coordination chemistry, metal-organic frameworks (MOFs), and materials science [4]. The lower reactivity of the dibromo analog frequently results in incomplete conversion or necessitates significantly higher catalyst loadings and extended reaction times.

C-3 Functionalization via Halogen Dance

For projects requiring functionalization at the pyridine C-3 position, 2,6-diiodopyridine offers a unique synthetic advantage. Treatment with LDA at low temperature induces a halogen dance that shifts one iodine to the 3-position, generating a nucleophilic 2-lithio-3-iodopyridine intermediate [5]. This intermediate can be trapped with electrophiles to install substituents at C-2, while preserving the C-3 iodine for further elaboration. This pathway is not viable with the corresponding bromo or chloro derivatives, making 2,6-diiodopyridine the essential substrate for this strategic disconnection.

Early-Stage Drug Discovery Library Synthesis

In medicinal chemistry campaigns exploring pyridine-based scaffolds, 2,6-diiodopyridine serves as a versatile core for library synthesis. Its commercial availability and documented use in constructing biologically active pyridyl compounds make it a reliable entry point for generating diverse 2,6-disubstituted analogs. Its higher cost relative to the dibromo analog is offset by its predictable, high-yielding reactivity in standard cross-coupling protocols, which reduces optimization time and conserves precious advanced intermediates.

Application
Selection Property
Validation Focus
Sequential unsymmetrical cross-coupling studies
Iodo leaving-group reactivity hierarchy
Monocoupling selectivity under mild Pd conditions
Symmetrical 2,6-dialkynylpyridine synthesis
Bifunctional diiodo scaffold for double coupling
Bis-coupling efficiency and functional group tolerance
C-3 functionalization via halogen dance
Halogen dance migratory aptitude (I >> Br > Cl)
Regioselective lithiation and trapping at C-3
Early-stage heterocycle library synthesis
Reported high and predictable cross-coupling yields
Substrate scope and scalability in library protocols

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